molecular formula C5H10NaO2 B130782 Sodium pentanoate CAS No. 6106-41-8

Sodium pentanoate

Cat. No.: B130782
CAS No.: 6106-41-8
M. Wt: 125.12 g/mol
InChI Key: RWSZDLPYUAAMDO-UHFFFAOYSA-N
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Description

It is a white crystalline or granular substance that is soluble in water . Sodium pentanoate is primarily used in chemical laboratories as a component of neutral laboratory buffers to control the pH of solutions. Additionally, it finds applications in the pharmaceutical and food industries as a preservative and flavoring agent .

Preparation Methods

Sodium pentanoate is typically synthesized by reacting valeric acid with sodium hydroxide. The process involves dissolving valeric acid in an appropriate amount of water and then slowly adding sodium hydroxide solution. Once the reaction is complete, the pure sodium valerate crystals are filtered out . Industrial production methods follow a similar approach, ensuring safety measures to avoid contact with skin, eyes, and inhalation of dust .

Chemical Reactions Analysis

Sodium pentanoate undergoes various chemical reactions typical of carboxylate salts. Some of the key reactions include:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), alcohols (e.g., ethanol), and amines (e.g., ammonia). The major products formed from these reactions are valeric acid, esters, and amides .

Mechanism of Action

Properties

CAS No.

6106-41-8

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

IUPAC Name

sodium;pentanoate

InChI

InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);

InChI Key

RWSZDLPYUAAMDO-UHFFFAOYSA-N

SMILES

CCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCC(=O)O.[Na]

Key on ui other cas no.

6106-41-8

Related CAS

109-52-4 (Parent)

Synonyms

Pentanoic Acid Sodium Salt;  Sodium n-Valerate;  Sodium Pentanoate;  Sodium Valerate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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